molecular formula C9H6Cl2N2 B2939140 5,7-Dichloroquinolin-8-amine CAS No. 36107-01-4

5,7-Dichloroquinolin-8-amine

Cat. No. B2939140
CAS RN: 36107-01-4
M. Wt: 213.06
InChI Key: MKGCGXTYVJCXAT-UHFFFAOYSA-N
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Description

5,7-Dichloroquinolin-8-amine is a chemical compound with the molecular formula C9H6Cl2N2 . It is a derivative of quinoline, a class of compounds that have bacteriostatic, fungistatic, and antiprotozoal properties .


Synthesis Analysis

The synthesis of quinolin-8-amines, which are isomerically related to this compound, can be achieved through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . This process can be conducted using either stannic chloride or indium (III) chloride under aerobic conditions .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). In this case, the quinoline core is substituted at the 5 and 7 positions with chlorine atoms and at the 8 position with an amine group .


Chemical Reactions Analysis

Quinolin-8-amines, which are structurally similar to this compound, can be synthesized from N-propargyl aniline derivatives using tin and indium chlorides . The reaction involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation .

Mechanism of Action

While the exact mechanism of action for 5,7-Dichloroquinolin-8-amine is not known, related compounds such as Chloroquine and Chloroxine have been studied extensively. Chloroquine inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . Chloroxine, on the other hand, may slow down mitotic activity in the epidermis, thereby reducing excessive scaling associated with dandruff or seborrheic dermatitis of the scalp .

properties

IUPAC Name

5,7-dichloroquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c10-6-4-7(11)8(12)9-5(6)2-1-3-13-9/h1-4H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGCGXTYVJCXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)Cl)N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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